molecular formula C9H15ClO2 B2780573 Methyl 2-(chloromethyl)cyclohexane-1-carboxylate CAS No. 1824322-83-9

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate

Cat. No.: B2780573
CAS No.: 1824322-83-9
M. Wt: 190.67
InChI Key: OLIXVSJKZAIFGZ-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H17ClO2. It is a derivative of cyclohexane, featuring a chloromethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

methyl 2-(chloromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXVSJKZAIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824322-83-9
Record name methyl 2-(chloromethyl)cyclohexane-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl cyclohexane-1-carboxylate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted cyclohexane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules, including:

  • Pharmaceuticals
  • Agrochemicals

Reactions:

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles (e.g., hydroxide, amines).
  • Oxidation and Reduction Reactions: It can be oxidized to carboxylic acids or reduced to alcohols.

Table 1: Common Reactions of this compound

Reaction TypeReagentsProducts
Nucleophilic SubstitutionSodium hydroxide, ammoniaSubstituted cyclohexane derivatives
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving ester and chloromethyl groups. Its reactivity permits interactions with biological molecules, influencing metabolic pathways.

Case Study: Enzyme-Catalyzed Reactions
Research has shown that derivatives of this compound can be used to investigate metabolic pathways involving ester hydrolysis and chlorination reactions.

Medicine

The compound is explored as a precursor for drug development due to its ability to modify biological targets. Preliminary studies indicate potential anticancer activity against liver (WRL-68) and breast (MCF-7) cancer cell lines.

Table 2: Anticancer Activity of Derivatives

Compound DerivativeCell LineCytotoxicity Level
Derivative AWRL-68Moderate
Derivative BMCF-7Moderate

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials with specific properties. Its versatility makes it valuable for developing new materials with tailored functionalities.

Mechanism of Action

The mechanism by which methyl 2-(chloromethyl)cyclohexane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohexane-1-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, leading to different reactivity and applications.

    Cyclohexane-1,2-dicarboxylate: Contains two carboxylate groups, offering different chemical properties and reactivity.

Uniqueness

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is unique due to the presence of both a chloromethyl and an ester group, providing a versatile platform for various chemical transformations. Its reactivity and functional groups make it valuable in synthetic chemistry and industrial applications.

Biological Activity

Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is a compound of significant interest in both chemical and biological research due to its unique structure and reactivity. This article explores its biological activity, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C₈H₁₃ClO₂
  • Molecular Weight: 174.64 g/mol
  • Functional Groups: Chloromethyl group (-CH₂Cl) and ester group (-COOCH₃)

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is largely attributed to its reactive chloromethyl group, which can participate in nucleophilic substitution reactions. This property enables the compound to interact with various biological molecules, influencing metabolic pathways and enzyme activities.

Key Mechanisms Include:

  • Nucleophilic Attack: The chloromethyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of various derivatives.
  • Enzyme Interaction: The compound may modulate enzyme activity by acting as a substrate or inhibitor, particularly in pathways involving esterification or chlorination reactions.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in drug development. Its ability to modify biological targets makes it a candidate for designing new therapeutic agents.

Case Studies:

  • Enzyme-Catalyzed Reactions: Research indicates that this compound can be utilized to study enzyme-catalyzed reactions involving esters. For instance, it has been used to investigate metabolic pathways that include ester hydrolysis and chlorination.
  • Anticancer Activity: In preliminary studies, derivatives of this compound were synthesized and evaluated for cytotoxicity against various cancer cell lines, showing moderate activity against liver (WRL-68) and breast (MCF-7) cancer cells .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

StudyFindings
Compounds derived from multicomponent reactions involving this structure exhibited anti-leishmanial activity with IC₅₀ values in the low micromolar range.
Synthesis of derivatives showed moderate cytotoxicity against several cancer cell lines, indicating potential for further development as anticancer agents.
Structure-activity relationship (SAR) studies demonstrated that modifications to the cyclohexane ring significantly affected biological activity, suggesting pathways for optimization in drug design.

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